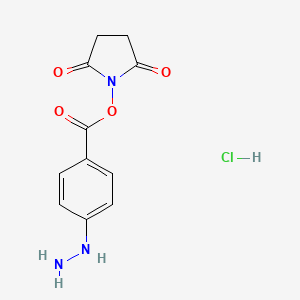
Succinimidyl hydrazinium benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinimidyl hydrazinium benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which contribute to its reactivity and functionality in different chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl hydrazinium benzoate hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride, which undergo a fusion reaction at elevated temperatures (150-170°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require additional purification steps to isolate the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Succinimidyl hydrazinium benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles and electrophiles: Such as amines, halides, and other organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoate derivatives.
科学研究应用
Succinimidyl hydrazinium benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Succinimidyl hydrazinium benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function .
相似化合物的比较
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
4-[4-(2,5-Dioxo-pyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: Exhibits unique structural features and potential therapeutic applications.
Uniqueness
Succinimidyl hydrazinium benzoate hydrochloride stands out due to its specific combination of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C11H12ClN3O4 |
|---|---|
分子量 |
285.68 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H11N3O4.ClH/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16;/h1-4,13H,5-6,12H2;1H |
InChI 键 |
KZOOJEZADWZIAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN.Cl |
同义词 |
SHBH succinimidyl 4-hydrazinobenzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


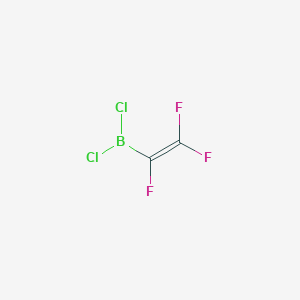
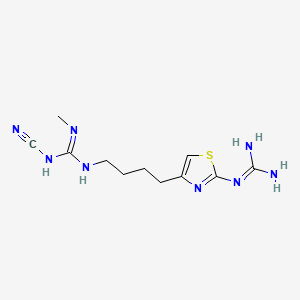
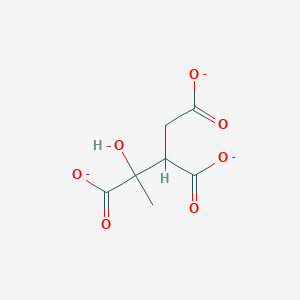
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)
![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)
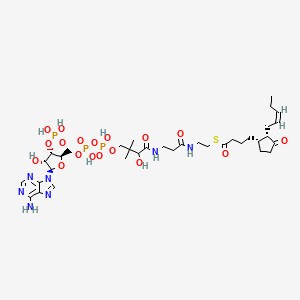
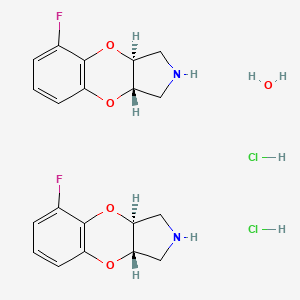
![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
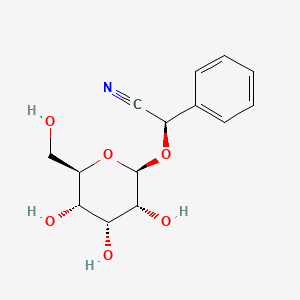
![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)
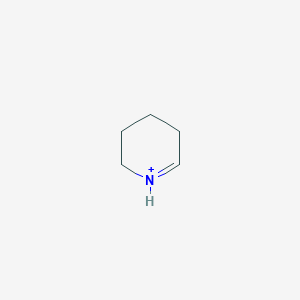
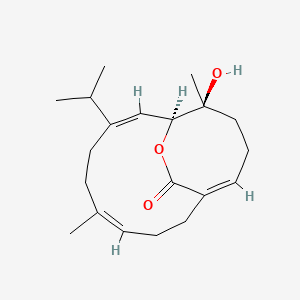
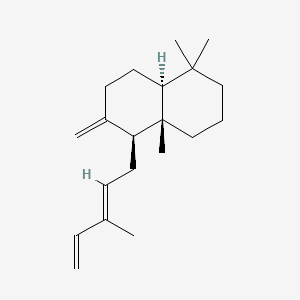
![2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1262258.png)
